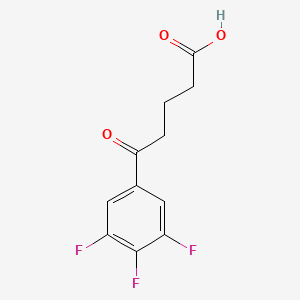

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid

Description

Properties

IUPAC Name |

5-oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXJLAGQPSJXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598252 | |

| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-89-4 | |

| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

| Step | Reagents & Conditions | Description | Product |

|---|---|---|---|

| 1 | Ethyl acetoacetate + 3,4,5-trifluorobenzaldehyde, sodium ethoxide, reflux | Claisen-Schmidt type condensation forming the ketoester | Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate |

| 2 | Hydrolysis with aqueous sodium hydroxide, acidification with dilute HCl | Conversion of ester to carboxylic acid | 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure acid | Pure 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid |

This method is supported by the synthesis of ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate as a key intermediate, which is accessible via the reaction of ethyl acetoacetate with 3,4,5-trifluorobenzaldehyde in the presence of sodium ethoxide under reflux conditions. The subsequent hydrolysis step converts the ester to the free acid with good yield and purity.

Alternative Synthetic Approaches

Organometallic Coupling and Hydrolysis

A related approach, inspired by methods for similar trifluorophenyl keto acids, involves the use of trifluorophenylacetonitrile and α-bromo esters in the presence of zinc in tetrahydrofuran (THF), followed by hydrolysis:

| Step | Reagents & Conditions | Description | Product |

|---|---|---|---|

| 1 | 3,4,5-Trifluorophenylacetonitrile + α-bromo ethyl acetate + Zn in THF | Formation of ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate analog | Ethyl ketoester intermediate |

| 2 | Hydrolysis with NaOH, acidification with dilute HCl | Conversion to keto acid | 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid |

This method offers advantages such as the use of inexpensive and readily available starting materials, relatively high yields, and minimal generation of acidic waste, making it industrially attractive.

Reaction Conditions and Purification

- Reflux Conditions: The condensation reaction typically requires refluxing in ethanol or an appropriate solvent with sodium ethoxide as a base catalyst to drive the formation of the ketoester.

- Hydrolysis: Aqueous sodium hydroxide is used to hydrolyze the ester group to the acid, followed by acidification with dilute hydrochloric acid to precipitate the free acid.

- Purification: The crude acid is purified by recrystallization from solvents such as ethyl acetate, hexane, or isopropanol, or by column chromatography to achieve high purity.

Yield and Product Quality

Reported yields for the ketoester intermediate synthesis are generally high, often exceeding 70%, with the hydrolysis step proceeding efficiently to give the acid in comparable yields. Purity levels after recrystallization typically exceed 95%, as confirmed by chromatographic and spectroscopic analyses.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation of ethyl acetoacetate with 3,4,5-trifluorobenzaldehyde | Ethyl acetoacetate, 3,4,5-trifluorobenzaldehyde | Sodium ethoxide, reflux | Reflux in ethanol, then hydrolysis with NaOH | 70-80 | Well-established, straightforward |

| Organometallic coupling of trifluorophenylacetonitrile with α-bromo ethyl acetate | 3,4,5-Trifluorophenylacetonitrile, α-bromo ethyl acetate | Zinc, THF, NaOH hydrolysis | Room temp to reflux, hydrolysis with NaOH | 75-85 | Industrially promising, less waste |

Research Findings and Industrial Relevance

- The trifluorophenyl substituent enhances the compound’s chemical stability and biological activity, making the preparation methods critical for pharmaceutical and agrochemical applications.

- The organometallic coupling method is favored for scale-up due to cost-effectiveness and environmental considerations.

- Purification techniques are crucial to remove side products and ensure the compound’s suitability for further synthetic transformations or biological testing.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid can undergo further oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for condensation reactions.

Major Products:

Oxidation Products: Carboxylic acids, oxidized derivatives.

Reduction Products: Alcohols.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving ketone and carboxylic acid functional groups.

Medicine:

Drug Development: Researchers explore the potential of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a scaffold for the development of new pharmaceuticals, particularly those targeting metabolic disorders and inflammation.

Industry:

Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid involves its interaction with molecular targets such as enzymes and receptors. The ketone and carboxylic acid functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The trifluorophenyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Structural Comparison of Valeric Acid Derivatives

| Compound | Substituent | Molecular Formula | Key Features |

|---|---|---|---|

| 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid | 3,4,5-Trifluorophenyl | C₁₁H₉F₃O₃ | High electronegativity, enhanced metabolic stability, lipophilic |

| 5-(3,4,5-Trihydroxyphenyl)valeric acid | 3,4,5-Trihydroxyphenyl | C₁₁H₁₄O₆ | Polar, hydrogen-bonding capacity, lower lipophilicity |

| 5-(3-Fluorophenyl)-5-oxovaleric acid | 3-Fluorophenyl | C₁₁H₁₁FO₃ | Moderate electronegativity, balanced solubility and stability |

| 5-Oxo-5-(2-thienyl)valeric acid | 2-Thienyl | C₉H₁₀O₃S | Aromatic sulfur-containing group, moderate polarity |

- Key Observations :

Pharmacokinetics and Bioavailability

Table 3: Pharmacokinetic Parameters of Related Compounds

Biological Activity

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is a derivative of valeric acid that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is characterized by a trifluorophenyl group attached to a valeric acid backbone. Its molecular formula is CHFO, with a molecular weight of approximately 250.2 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research has identified several mechanisms through which 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid exerts its biological effects:

- Histone Deacetylase Inhibition : Similar to other short-chain fatty acids (SCFAs), this compound acts as a histone deacetylase (HDAC) inhibitor. HDAC inhibition is associated with anti-cancer and neuroprotective effects by promoting histone acetylation, which enhances gene expression related to cell survival and differentiation .

- Modulation of Inflammatory Responses : The compound has been shown to influence the activation of immune cells, particularly in the context of neuroinflammation. It reduces the expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in various models .

- Neuroprotective Effects : Studies indicate that treatment with valeric acid derivatives can protect dopaminergic neurons from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases like Parkinson's disease, where it helps preserve neuronal integrity by modulating pathways such as mTOR and autophagy .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid:

Case Studies

-

Neuroprotection in Parkinson's Disease :

A study involving rotenone-induced Parkinson's disease models demonstrated that treatment with valeric acid significantly reduced neuronal loss and improved motor function. The mechanism was linked to decreased oxidative stress and enhanced autophagic activity, suggesting potential therapeutic applications for neurodegenerative conditions . -

Anti-cancer Activity :

In various cancer cell lines, 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid exhibited potent anti-proliferative effects through HDAC inhibition. This led to increased apoptosis in malignant cells and suggests a role for this compound in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : A factorial design approach is recommended to optimize parameters such as temperature (80–120°C), catalyst loading (e.g., acid catalysts like H₂SO₄), and reaction time (6–24 hrs). For example, a 2³ factorial design can evaluate interactions between variables and identify optimal yields (Table 1) . Precedents for fluorinated phenylvaleric acid syntheses suggest coupling Friedel-Crafts acylation with trifluorophenyl precursors, followed by oxidation of the terminal methyl group .

Q. How can researchers verify the purity and structural integrity of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) with NMR spectroscopy (¹H and ¹⁹F NMR in DMSO-d₆ or CDCl₃) for structural confirmation. Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities, particularly for fluorinated regions (Table 2) .

Q. What stability considerations are critical for storing 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid in laboratory settings?

- Methodological Answer : Conduct stability studies under varying pH (3–9) and temperatures (4°C, 25°C, −20°C) to assess degradation kinetics. Use LC-MS to monitor decomposition products (e.g., decarboxylation or defluorination). Store in amber vials at −20°C under inert gas to minimize hydrolytic or oxidative degradation .

Advanced Research Questions

Q. What in vitro assays are suitable for studying the metabolic pathways of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid in biological systems?

- Methodological Answer : Use human liver microsomes or primary hepatocytes to identify phase I/II metabolites. Employ LC-MS/MS with collision-induced dissociation (CID) to detect fluorinated metabolites (e.g., hydroxylated or conjugated derivatives). Reference analogous phenylvaleric acid metabolites, such as 4-hydroxy-5-(3′,4′-dihydroxyphenyl)valeric acid, as benchmarks .

Q. How can computational chemistry predict the reactivity of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) to assess binding affinities with enzymes like cyclooxygenase-2 (COX-2) or kinases. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, focusing on electron-withdrawing effects of fluorine substituents .

Q. What strategies resolve discrepancies in spectroscopic data for fluorinated valeric acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.